N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
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Description
“N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazoles are known for their versatility in functionalization, good chemical and environmental stability . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, benzimidazole derivatives are generally synthesized through condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with various biological targets . For instance, some benzimidazole analogues are known to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.
Mode of Action
For instance, some benzimidazole analogues can increase the catalytic action of glucokinase, leading to enhanced glucose metabolism .
Biochemical Pathways
Given the known interactions of benzimidazole derivatives with glucokinase, it’s plausible that this compound could influence pathways related to glucose metabolism .
Pharmacokinetics
The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antiviral, antifungal, antiprotozoal, antidiabetic, and anticancer effects .
Properties
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-4-11-21-15-9-6-5-8-14(15)20-17(21)13(2)19-18(22)16-10-7-12-23-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYATNMDHOKSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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